(1,2-Dibromo-2,2-difluoroethyl)benzene
Overview
Description
“(1,2-Dibromo-2,2-difluoroethyl)benzene” is a chemical compound with the molecular formula C8H6Br2F2 . It is related to other compounds such as “1-bromo-3-(2,2,2-trifluoroethoxy)benzene” and “1-bromo-3-(2,2-difluoroethyl)benzene” which have similar structures .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula, C8H6Br2F2. This indicates that the molecule consists of a benzene ring with a 2,2-difluoroethyl group and two bromine atoms attached .Scientific Research Applications
Air Quality Monitoring
A method for determining benzene and trace concentrations of 1,2-dibromoethane and 1,2-dichloroethane in ambient air was developed. This involves gas chromatography-mass spectrometry and selected ion monitoring. The technique can extend sampling periods from 10 minutes to several hours, allowing for effective air quality monitoring in various environments like streets, garages, and inside buildings (Jonsson & Berg, 1980).
Organic Synthesis
N,N′-Dibromo-N,N′-1,2-ethanediylbis (benzene sulfonamide), related to the chemical structure , has been used as a novel N-Bromo reagent in the trimethylsilylation of alcohols and phenols under both solution and solvent-free conditions. This demonstrates its utility in the field of organic synthesis (Khazaei, Rostami, Rahmati, & Mahboubifar, 2007).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, structurally similar to the query compound, has been used as a starting material for organometallic synthesis. This highlights the potential of such compounds in the preparation of complex organometallic structures (Porwisiak & Schlosser, 1996).
Electrosynthesis
The electrosynthetic applications of related dibromo compounds are evident in the synthesis of ethynylferrocene compounds. This process involves palladium-catalyzed cross-coupling reactions, indicating the utility of dibromo compounds in electrochemical applications (Fink et al., 1997).
Safety and Hazards
The safety data sheet for a related compound, “1,2-Dibromo-1,2-diphenylethane”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s reasonable to assume that “(1,2-Dibromo-2,2-difluoroethyl)benzene” may have similar hazards due to the presence of bromine and fluorine atoms, but specific safety data for this compound was not found in the sources I accessed.
Mechanism of Action
Mode of Action
Brominated compounds like this often act through electrophilic aromatic substitution reactions . In these reactions, the bromine atoms in the compound can form a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Properties
IUPAC Name |
(1,2-dibromo-2,2-difluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSTYDOXFKKOHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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